2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione
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Overview
Description
2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindole-1,3-dione core with a benzothiophene moiety attached to it, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization to form the isoindole-1,3-dione core . The benzothiophene moiety can be introduced through a Friedel-Crafts acylation reaction using benzothiophene and an appropriate acylating agent . Industrial production methods often involve the use of green chemistry principles to minimize waste and improve atom economy .
Chemical Reactions Analysis
2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using electrophiles or nucleophiles under appropriate conditions . Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being investigated for its potential use in the treatment of neurodegenerative diseases and cancer . In industry, it is used as an intermediate in the production of agrochemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the aggregation of β-amyloid protein, which is implicated in the development of Alzheimer’s disease .
Comparison with Similar Compounds
2-(1-Benzothiophen-3-ylmethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives such as phthalimide and N-substituted isoindoline-1,3-diones . While these compounds share a common core structure, the presence of the benzothiophene moiety in this compound imparts unique chemical properties and reactivity . This makes it distinct from other similar compounds and highlights its potential for diverse applications .
Properties
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO2S/c19-16-13-6-1-2-7-14(13)17(20)18(16)9-11-10-21-15-8-4-3-5-12(11)15/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZQOKWNXFAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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